Flector Patch

Catalog No.
S14682897
CAS No.
M.F
C21H25Cl2NO3
M. Wt
410.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flector Patch

Product Name

Flector Patch

IUPAC Name

2-[2-[(2,6-dichlorophenyl)methyl]phenyl]acetic acid;2-pyrrolidin-1-ylethanol

Molecular Formula

C21H25Cl2NO3

Molecular Weight

410.3 g/mol

InChI

InChI=1S/C15H12Cl2O2.C6H13NO/c16-13-6-3-7-14(17)12(13)8-10-4-1-2-5-11(10)9-15(18)19;8-6-5-7-3-1-2-4-7/h1-7H,8-9H2,(H,18,19);8H,1-6H2

InChI Key

FLPYWBNRVVPSFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCO.C1=CC=C(C(=C1)CC2=C(C=CC=C2Cl)Cl)CC(=O)O

Flector Patch is a topical analgesic that contains diclofenac epolamine, a nonsteroidal anti-inflammatory drug (NSAID). It is primarily used for the treatment of pain associated with minor sprains, strains, and bruising. The patch is designed to be applied to intact skin, where it releases diclofenac epolamine locally to provide pain relief. Each patch contains 1.3% diclofenac epolamine, which equates to 180 mg per patch, and is supported by an adhesive material on a non-woven polyester felt backing, covered with a polypropylene film release liner .

The biological activity of diclofenac epolamine includes anti-inflammatory, analgesic, and antipyretic properties. Clinical studies have demonstrated its efficacy in reducing pain and inflammation associated with various conditions such as arthritis and acute musculoskeletal injuries. The localized application minimizes systemic exposure, reducing the risk of gastrointestinal and cardiovascular side effects commonly associated with oral NSAIDs .

Starting from the precursor compounds. The primary steps include:

  • Formation of the diclofenac molecule: This typically involves the reaction of 2-amino-5-chlorobenzoic acid with acetic anhydride to form a key intermediate.
  • Epolamine formation: The diclofenac compound is then reacted with an amine component to form diclofenac epolamine.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity for pharmaceutical use.

The specific details of these reactions can vary based on the manufacturing process employed by different pharmaceutical companies .

Flector Patch is indicated for:

  • Treatment of pain due to minor sprains and strains.
  • Management of acute musculoskeletal pain.
  • Relief from pain associated with conditions like osteoarthritis and actinic keratosis .

The localized application allows for targeted relief while minimizing systemic side effects.

Studies have shown that Flector Patch can interact with several medications, which may increase the risk of adverse effects. Notable interactions include:

  • Digoxin: Increased serum concentration and prolonged half-life.
  • Lithium: Elevated plasma lithium levels due to reduced renal clearance.
  • Methotrexate: Increased risk for toxicity, necessitating monitoring during concurrent use.
  • Cyclosporine: Enhanced nephrotoxicity when used together.

Patients using Flector Patch should be monitored for signs of toxicity or adverse reactions when taking these medications concurrently .

Flector Patch shares its active ingredient, diclofenac epolamine, with other NSAIDs but has unique characteristics due to its formulation as a topical patch. Here are some similar compounds:

Compound NameFormulation TypeActive IngredientUnique Features
Voltaren GelTopical GelDiclofenac sodiumGel formulation allows for easy application; used for localized pain relief.
PennsaidTopical SolutionDiclofenac sodiumLiquid formulation; specifically indicated for knee osteoarthritis.
DicloflexOral TabletDiclofenac sodiumSystemic administration; higher risk of gastrointestinal side effects.
ArthrotecOral TabletDiclofenac sodium + MisoprostolCombines NSAID with a medication to protect against stomach ulcers.
IndomethacinOral CapsuleIndomethacinDifferent NSAID; used for similar indications but has distinct pharmacokinetics.

Flector Patch's unique delivery system allows for localized treatment with lower systemic absorption compared to oral formulations, which may reduce gastrointestinal risks associated with NSAIDs .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

409.1211490 g/mol

Monoisotopic Mass

409.1211490 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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